molecular formula C14H11N3O2 B365835 N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide CAS No. 52333-92-3

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B365835
CAS No.: 52333-92-3
M. Wt: 253.26g/mol
InChI Key: PFEZBDBBAIOTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The oxazolo[4,5-b]pyridine core is a privileged structure known for its diverse biological activities and is frequently investigated as a key building block for the development of novel therapeutic agents . Research indicates that compounds based on the oxazolo[4,5-b]pyridine skeleton have demonstrated a range of pharmacological properties, including serving as nonacidic anti-inflammatory agents and exhibiting potent antipyretic and analgesic effects in preclinical studies . This specific acetamide derivative provides researchers with a versatile intermediate for further structural elaboration. The molecule can be functionalized at various positions, particularly through reactions on the acetamide side chain or the fused oxazole and pyridine rings, to explore structure-activity relationships and optimize for specific biological targets . Its value lies in its potential as a precursor for synthesizing more complex, tricyclic compounds, such as imidazo-fused derivatives, which are prominent in the search for new bioactive molecules . This product is intended for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9(18)16-11-5-2-4-10(8-11)14-17-13-12(19-14)6-3-7-15-13/h2-8H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEZBDBBAIOTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazolo[4,5-b]pyridine Ring Formation

The oxazolo[4,5-b]pyridine moiety is synthesized via cyclocondensation reactions. A common approach involves heating 2-amino-3-hydroxypyridine with substituted benzoic acids in polyphosphoric acid (PPA) at 200°C for 6 hours. For example, reacting 2-amino-3-hydroxypyridine with 3-nitrobenzoic acid in PPA yields 2-(3-nitrophenyl)oxazolo[4,5-b]pyridine, which is subsequently reduced to the corresponding aniline derivative.

Reaction Conditions:

  • Catalyst: Polyphosphoric acid (1.5 g/mmol)

  • Temperature: 200°C

  • Time: 6 hours

  • Workup: Neutralization with NaOH (pH 8), extraction with ethyl acetate, and trituration with heptanes.

Acetylation of the Aniline Intermediate

The aniline intermediate (3-(oxazolo[4,5-b]pyridin-2-yl)aniline) undergoes acetylation using acetyl chloride or acetic anhydride. In a typical procedure, the aniline is dissolved in dry dichloromethane (DCM), treated with acetyl chloride (1.2 equivalents) and triethylamine (2 equivalents), and stirred at room temperature for 12 hours.

Key Parameters:

  • Solvent: Dichloromethane

  • Base: Triethylamine (2 equiv)

  • Reaction Time: 12 hours

  • Yield: 70–85% after column chromatography.

Alternative Strategies and Optimization

Protection-Deprotection Sequences

To prevent side reactions during oxazolo ring formation, N-BOC protection is employed. For instance, p-phenylenediamine is mono-protected with di-tert-butyl dicarbonate (BOC₂O) before acylation. After oxazolo ring synthesis, the BOC group is removed using trifluoroacetic acid (TFA) in DCM.

Example Protocol:

  • Protect p-phenylenediamine with 0.5 equiv BOC₂O in DCM.

  • React with acetyl chloride to form N-BOC-N-acetyl intermediate.

  • Deprotect with 50% TFA/DCM for 6 hours.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield Advantages
PPA Cyclocondensation2-Amino-3-hydroxypyridine + benzoic acidPolyphosphoric acid22–35%Scalable, minimal purification steps
BOC Protectionp-PhenylenediamineBOC₂O, acetyl chloride50–60%Prevents unwanted side reactions
Direct Acetylation3-(Oxazolo[4,5-b]pyridin-2-yl)anilineAcetyl chloride70–85%High efficiency, room-temperature conditions

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of methanol (1–5%) in dichloromethane. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (dd, J = 4.9 Hz, 1H), 8.18 (dd, J = 8.1 Hz, 1H), 2.10 (s, 3H, CH₃).

  • ESI-MS: m/z 253.26 [M+H]⁺, matching the molecular formula C₁₄H₁₁N₃O₂ .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide involves the inhibition of FAAH. By binding to the active site of the enzyme, it prevents the hydrolysis of fatty acid amides, thereby increasing the levels of endocannabinoids. This modulation of endocannabinoid signaling can have various physiological effects, including pain relief and anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenoxyacetamide Derivatives ()

Compounds derived from N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide share a common core but vary in substituents on the phenoxyacetamide side chain. Key analogs include:

Compound ID Substituent on Phenoxy Group Position of Oxazolo Ring IC50 (µM) Key Structural Features
4g 4-Cyclohexylphenoxy Meta (3-position) 2.6 Bulky cyclohexyl group enhances lipophilicity
4i 4-Biphenylphenoxy Para (4-position) 0.35 Extended aromatic system improves binding affinity
4f 4-Biphenylphenoxy Meta (3-position) N/A Meta substitution reduces potency compared to para (4i)
4k Hex-2-en-1-yloxy Para (4-position) N/A Aliphatic chain may alter membrane permeability

Key Findings :

  • Positional Effects : Para-substituted analogs (e.g., 4i ) exhibit higher FAAH inhibition (IC50 = 0.35 µM) compared to meta-substituted counterparts (e.g., 4g , IC50 = 2.6 µM), suggesting para-substitution optimizes enzyme interaction .
  • Substituent Impact : Bulky or aromatic groups (e.g., biphenyl in 4i ) enhance potency by promoting hydrophobic interactions with FAAH’s active site.
Oxazolo[4,5-b]pyridine Derivatives with Varied Amide Chains ()

The compound N-[4-(Oxazolo[4,5-b]pyridin-2-yl)benzyl]pentanamide (CAS: 895094-62-9) shares the oxazolo[4,5-b]pyridine core but differs in:

  • Substituent Position : Acetamide is attached to a benzyl group at the para position.
  • Amide Chain: A pentanamide chain (vs.

Comparison :

  • Bioactivity : While FAAH inhibition data are unavailable for this analog, the extended alkyl chain may reduce solubility but enhance tissue penetration.

Comparison with Heterocyclic Analogs Targeting Different Enzymes

Tetrahydrocarbazole Derivatives ()

Compounds like N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide replace the oxazolo[4,5-b]pyridine core with a tetrahydrocarbazole system. These derivatives target distinct pathways (e.g., serotonin receptors) due to their carbazole scaffold but retain the acetamide group for hydrogen bonding.

Structural Contrast :

  • Core Rigidity : The planar carbazole system may restrict conformational flexibility compared to the fused oxazolo-pyridine.
Imidazo[4,5-b]pyridine Derivatives ()

Vevorisertib (CAS: 1416775-46-6) features an imidazo[4,5-b]pyridine core substituted with aminocyclobutyl and piperidinyl groups. Though structurally distinct, its imidazo-pyridine system shares electronic similarities with oxazolo-pyridine.

Functional Differences :

  • Target Specificity: Vevorisertib is a mTOR inhibitor, highlighting how minor heteroatom changes (imidazole vs. oxazole) redirect biological activity.
  • Pharmacokinetics : The addition of a cyclobutylamine group in Vevorisertib enhances solubility and target engagement compared to simpler acetamide derivatives.

Biological Activity

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C14H11N3O2
Molecular Weight : 253.26 g/mol
CAS Number : 52333-92-3

The compound features an oxazolo[4,5-b]pyridine moiety linked to a phenyl group via an acetamide functional group. This unique structure is believed to contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These may include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and infections.
  • Receptor Modulation : It has the potential to act on various receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing oxazolo-pyridine structures have shown effectiveness against a range of bacteria and fungi, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae
  • Fungi : Candida albicans

The presence of specific substituents on the phenyl ring has been shown to enhance antimicrobial activity, suggesting that structural modifications can optimize efficacy .

Antiprotozoal Activity

Compounds with similar structures have also been evaluated for their antiprotozoal activities. For example, derivatives were tested against Giardia lamblia and showed promising results with IC50 values indicating significant inhibition at low concentrations .

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial activity of oxazolo-pyridine derivatives against various pathogens. The results indicated that certain substitutions on the phenyl ring significantly improved antibacterial activity against Pseudomonas aeruginosa and other resistant strains .
  • Antiprotozoal Screening :
    Another research focused on the antiprotozoal effects of compounds structurally related to this compound. The study reported that some derivatives exhibited IC50 values as low as 4.62 µg/mL against G. lamblia, highlighting their potential as therapeutic agents .

Comparative Analysis

Compound NameBiological ActivityIC50 Value
This compoundAntimicrobialTBD
Oxazolo-pyridine derivative 1Antimicrobial10 µg/mL
Oxazolo-pyridine derivative 2Antiprotozoal4.62 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.